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Compound of Interest

Compound Name: 2-Octenal

Cat. No.: B7770461

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-2-Octenal, a naturally occurring aldehyde found in various plants, essential oils, and ripe
fruits, presents a promising alternative to synthetic food preservatives.[1][2] Its demonstrated
antimicrobial and antioxidant properties offer a potential solution to extend the shelf-life and
maintain the quality of various food products. This document provides detailed application
notes and experimental protocols for researchers and professionals interested in the utilization
of 2-Octenal as a natural food preservative. 2-Octenal is recognized as a flavor ingredient and
has been granted "Generally Recognized as Safe" (GRAS) status by the Flavor and Extract
Manufacturers Association (FEMA), further supporting its potential for food applications.[3]

Physicochemical Properties
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Property Value Reference
Chemical Formula C8H140 [4]
Molar Mass 126.20 g/mol [4]
Colorless to slightly yellow
Appearance o [5]
liquid
Odor Fatty, green, cucumber-like [1114]
Boiling Point 84-86 °C at 19 mmHg [5]

N Slightly soluble in water;
Solubility ) i ] [4]
soluble in most fixed oils

Antimicrobial Activity

(E)-2-Octenal exhibits a broad spectrum of antimicrobial activity against various foodborne
pathogens and spoilage microorganisms, including fungi and bacteria.[6][7]

Mechanism of Antimicrobial Action

The primary antimicrobial mechanism of (E)-2-Octenal involves the disruption of cell
membrane integrity and function.[6][7] This leads to increased membrane permeability, leakage
of intracellular components, and ultimately, cell death.[7][8] Additionally, (E)-2-Octenal has
been shown to induce the accumulation of reactive oxygen species (ROS) within microbial
cells, leading to oxidative stress and dysfunction of mitochondrial energy metabolism.[6]
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Antimicrobial Mechanism of (E)-2-Octenal.

Minimum Inhibitory and Fungicidal Concentrations

The following table summarizes the known minimum inhibitory concentration (MIC) and
minimum fungicidal concentration (MFC) values of (E)-2-Octenal against a key food spoilage
fungus.

Microorganism MIC MFC Reference

Penicillium italicum
_ 0.25 mL/L 0.50 mL/L [2]
(prochloraz-resistant)

Penicillium italicum
XX5 (in B-cyclodextrin -~ 2.00 mg/mL 8.00 mg/mL [9][10]

inclusion complex)

Antioxidant Activity

(E)-2-Octenal also demonstrates antioxidant properties, which can contribute to the
preservation of food quality by inhibiting lipid oxidation. The antioxidant activity of 2-Octenal
can be enhanced through its reaction with amino acids.

Inhibition of Lipid Oxidation

As a product of lipid oxidation itself, 2-Octenal's role in this process is complex. However,
studies have shown that its reaction products with amino acids, such as histidine and lysine,
can significantly decrease the formation of thiobarbituric acid-reactive substances (TBARS),
indicating an inhibition of lipid peroxidation.

Applications in Food Preservation
Fruits and Vegetables

(E)-2-Octenal has shown efficacy in controlling postharvest diseases in fruits. For instance, a
wax treatment containing (E)-2-Octenal at four times the MFC was effective in reducing blue
mold incidence in Ponkan fruit without negatively impacting fruit quality.[2] To overcome its
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volatility and low water solubility, encapsulation in -cyclodextrin has been successfully
employed, enhancing its stability and preserving its antifungal activity.[10]

Meat and Meat Products

The application of natural preservatives is a growing trend in the meat industry to extend shelf
life and ensure safety.[11] While specific quantitative data for 2-Octenal in meat is still
emerging, its known antimicrobial and antioxidant properties suggest its potential for inhibiting
spoilage bacteria and oxidative rancidity in raw and processed meats.

Experimental Protocols
Protocol for Determination of MIC and MFC

This protocol is adapted for determining the antifungal activity of (E)-2-Octenal against food
spoilage fungi.

Materials:

e (E)-2-Octenal

o Potato Dextrose Agar (PDA)

o Potato Dextrose Broth (PDB)

e Fungal culture

 Sterile petri dishes, test tubes, and pipettes
e Incubator

Procedure:

o Preparation of (E)-2-Octenal dilutions: Prepare a stock solution of (E)-2-Octenal in a
suitable solvent (e.g., ethanol) and create a series of twofold dilutions in sterile PDB to
achieve the desired concentration range.

 Inoculum preparation: Prepare a spore suspension of the target fungus from a fresh culture
on PDA. Adjust the spore concentration to approximately 1 x 1076 spores/mL using a
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hemocytometer.

e MIC Determination (Broth Dilution Method):

o Add 100 pL of each (E)-2-Octenal dilution to the wells of a 96-well microtiter plate.

o Add 100 pL of the fungal spore suspension to each well.

o Include a positive control (PDB with inoculum, no 2-Octenal) and a negative control (PDB
only).

o Incubate the plate at 25-28°C for 48-72 hours.

o The MIC is the lowest concentration of (E)-2-Octenal that completely inhibits visible fungal
growth.

o MFC Determination:

o Take an aliquot (e.g., 10 pL) from the wells of the microtiter plate that show no visible
growth in the MIC assay.

o Spread the aliquot onto the surface of fresh PDA plates.

o Incubate the plates at 25-28°C for 48-72 hours.

o The MFC is the lowest concentration of (E)-2-Octenal that results in no fungal growth on
the PDA plates.
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Workflow for MIC and MFC Determination.
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Protocol for Antioxidant Activity Assessment (DPPH
Assay)

This protocol outlines the determination of the free radical scavenging activity of 2-Octenal.

Materials:

(E)-2-Octenal

2,2-diphenyl-1-picrylhydrazyl (DPPH)

Methanol or ethanol

Spectrophotometer

Test tubes and pipettes

Procedure:

o Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

o Sample preparation: Prepare various concentrations of (E)-2-Octenal in methanol.

e Reaction:

o Add 1 mL of the DPPH solution to 3 mL of each (E)-2-Octenal concentration.

o Prepare a control sample containing 1 mL of DPPH solution and 3 mL of methanol.
o Incubate the mixtures in the dark at room temperature for 30 minutes.

» Measurement: Measure the absorbance of the solutions at 517 nm using a
spectrophotometer.

» Calculation: Calculate the percentage of DPPH radical scavenging activity using the
following formula:

o % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
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o Where Abs_control is the absorbance of the control and Abs_sample is the absorbance of
the sample.

e The results can be expressed as the IC50 value, which is the concentration of the sample
required to scavenge 50% of the DPPH radicals.

Protocol for Sensory Evaluation

This protocol provides a framework for assessing the sensory attributes of food products
treated with 2-Octenal.

Materials:

e Food product (e.g., fruit juice, meat) treated with different concentrations of 2-Octenal
o Untreated control product

e Sensory evaluation booths

e Water and unsalted crackers for palate cleansing

e Randomized and coded sample cups

e Sensory evaluation forms

Procedure:

o Panelist Selection and Training: Select 8-12 trained sensory panelists. Train them on the
specific sensory attributes to be evaluated (e.g., aroma, flavor, aftertaste, overall
acceptability) and the rating scale to be used (e.g., a 9-point hedonic scale).

o Sample Preparation: Prepare the food samples with and without 2-Octenal under controlled
conditions. Present the samples in identical containers, coded with random three-digit
numbers. The serving temperature should be appropriate for the food product.

o Evaluation:

o Each panelist evaluates the samples individually in a sensory booth.
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o Provide panelists with water and unsalted crackers to cleanse their palate between
samples.

o Panelists rate the intensity of each sensory attribute on the provided form.

o Data Analysis: Analyze the collected data using appropriate statistical methods (e.g.,
ANOVA) to determine if there are significant differences in sensory attributes between the
control and 2-Octenal-treated samples.

Safety and Regulatory Information

(E)-2-Octenal is listed by the Flavor and Extract Manufacturers Association (FEMA) as a
GRAS (Generally Recognized as Safe) flavoring substance (FEMA number 3215).[3] The Joint
FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated 2-Octenal and
found no safety concern at current levels of intake when used as a flavoring agent.[3] It is
important to adhere to the recommended usage levels as specified by regulatory bodies.

Conclusion

(E)-2-Octenal demonstrates significant potential as a natural food preservative due to its dual
antimicrobial and antioxidant activities. Its effectiveness against food spoilage fungi, coupled
with its favorable safety profile, makes it a compelling candidate for further research and
application in various food systems. The provided protocols offer a starting point for scientists
and professionals to explore and optimize the use of 2-Octenal for enhancing food safety and
extending shelf life. Further research is warranted to establish its efficacy against a broader
range of microorganisms and in diverse food matrices.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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